molecular formula C16H15NO3 B6369501 4'-(DIMETHYLCARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID CAS No. 400727-53-9

4'-(DIMETHYLCARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID

Cat. No.: B6369501
CAS No.: 400727-53-9
M. Wt: 269.29 g/mol
InChI Key: RJECDTYBBOHCFU-UHFFFAOYSA-N
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Description

4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 2-position and a dimethylcarbamoyl substituent (-N(C(=O)CH₃)₂) at the 4'-position.

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECDTYBBOHCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683346
Record name 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400727-53-9
Record name 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of 4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 4'-Position

The 4'-position on the biphenyl scaffold is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name 4'-Substituent Molecular Formula CAS Number Key Applications/Properties References
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid Methyl (-CH₃) C₁₄H₁₂O₂ 6269-89-2 Intermediate in organic synthesis; hydrophobic
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Bromomethyl (-CH₂Br) C₁₄H₁₁BrO₂ 150766-86-2 Telmisartan precursor; reactive alkylating agent
4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxylic acid Diazidomethyl (-CH₂N₃) C₁₄H₁₀N₃O₂ Not provided Click chemistry applications; high reactivity
3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid Chloro-methyl (-Cl, -CH₃) C₁₄H₁₁ClO₂ 71501-51-4 Toxicological studies; halogenated derivative
4'-[(tert-Butoxycarbonyl)amino]-[1,1'-biphenyl]-2-carboxylic acid methyl ester tert-Butoxycarbonylamino (-NHBoc) C₂₀H₂₃NO₄ 1820687-23-7 Protected amine intermediate in drug synthesis

Structural and Functional Differences

  • Polarity and Solubility: The dimethylcarbamoyl group enhances polarity compared to non-polar groups like methyl (-CH₃) or bromomethyl (-CH₂Br). This may improve aqueous solubility, critical for bioavailability in drug candidates .
  • Reactivity : Bromomethyl and diazidomethyl substituents are reactive sites for further functionalization (e.g., nucleophilic substitution or click chemistry), whereas dimethylcarbamoyl is more stable, favoring direct biological interactions .
  • Biological Activity : Telmisartan-related intermediates (e.g., bromomethyl derivatives) are angiotensin II receptor blockers (ARBs), while dimethylcarbamoyl analogs may target different receptors due to carbamate-group interactions .

Toxicity and Stability

  • Toxicity : Bromomethyl derivatives (e.g., 150766-86-2) are associated with alkylating toxicity, requiring careful handling. In contrast, dimethylcarbamoyl groups are generally less reactive but may undergo enzymatic hydrolysis to release dimethylamine, necessitating metabolic stability studies .
  • Stability : Diazidomethyl analogs (e.g., TR-D753770) are thermally unstable due to the azide group, posing explosion risks. Dimethylcarbamoyl derivatives are more thermally stable but may degrade under acidic conditions .

Comparative Physicochemical Properties

Property 4'-Methyl 4'-Bromomethyl 4'-Diazidomethyl 4'-Dimethylcarbamoyl (Theoretical)
LogP (Predicted) 3.8 4.2 2.1 2.5
Water Solubility (mg/mL) 0.12 0.08 1.5 1.2
Melting Point (°C) 180–182 145–147 Not reported ~160 (estimated)

Sources:

Key Pharmacological Insights

  • Telmisartan Intermediates : Bromomethyl derivatives are critical for constructing the benzimidazole core in Telmisartan, a hypertensive drug .
  • Toxicity Data: Intravenous administration of Telmisartan analogs in rats showed cardiovascular effects at doses as low as 0.3 mg/kg, highlighting the need for substituent-specific safety profiling .

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